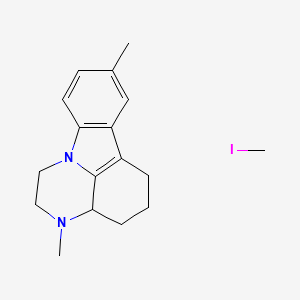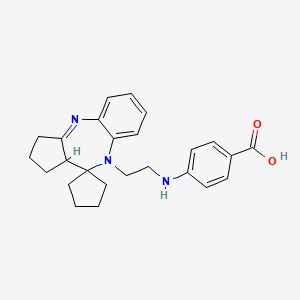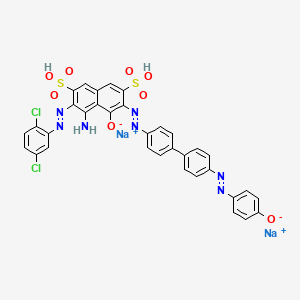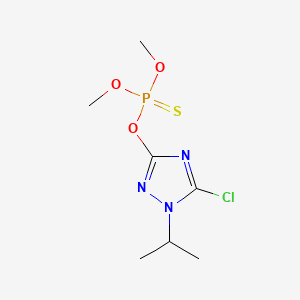
Disodium;1-chloro-2-(2-chloroethoxymethoxy)ethane;sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;1-chloro-2-(2-chloroethoxymethoxy)ethane;sulfide is a chemical compound with the molecular formula C8H17Cl5Na2O2S and a molecular weight of 400.529 g/mol . It is known for its unique structure, which includes multiple chlorine atoms and a sulfide group. This compound is used in various industrial and scientific applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium;1-chloro-2-(2-chloroethoxymethoxy)ethane;sulfide typically involves the reaction of 1,2,3-trichloropropane with 1,1’-[methylenebis(oxy)]bis[2-chloroethane] in the presence of sodium sulfide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a temperature range of 185-195°C and a flash point greater than 200°C .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
Disodium;1-chloro-2-(2-chloroethoxymethoxy)ethane;sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking down the sulfide group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of chlorinated derivatives .
Aplicaciones Científicas De Investigación
Disodium;1-chloro-2-(2-chloroethoxymethoxy)ethane;sulfide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of disodium;1-chloro-2-(2-chloroethoxymethoxy)ethane;sulfide involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
Disodium 1,2,3-trichloropropane: Similar in structure but lacks the ethoxymethoxy group.
1-chloro-2-(2-chloroethoxymethoxy)ethane: Similar but does not contain the disodium and sulfide groups.
Uniqueness
Disodium;1-chloro-2-(2-chloroethoxymethoxy)ethane;sulfide is unique due to its combination of chlorine atoms, ethoxymethoxy group, and sulfide group. This unique structure imparts distinct chemical properties that are not found in other similar compounds, making it valuable for specific applications .
Propiedades
Número CAS |
51023-47-3 |
|---|---|
Fórmula molecular |
C5H10Cl2Na2O2S |
Peso molecular |
251.08 g/mol |
Nombre IUPAC |
disodium;1-chloro-2-(2-chloroethoxymethoxy)ethane;sulfide |
InChI |
InChI=1S/C5H10Cl2O2.2Na.S/c6-1-3-8-5-9-4-2-7;;;/h1-5H2;;;/q;2*+1;-2 |
Clave InChI |
WSDXMLRGDYXBCN-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)OCOCCCl.[Na+].[Na+].[S-2] |
Números CAS relacionados |
51023-47-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



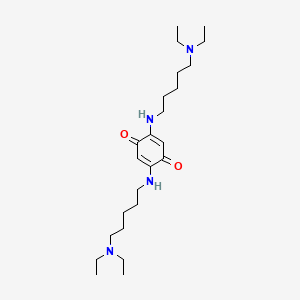



![9-(2,3-dimethoxyphenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12741579.png)

